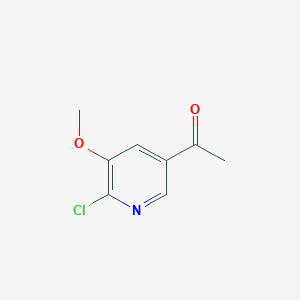

1-(6-Chloro-5-methoxypyridin-3-yl)ethanone

Descripción

1-(6-Chloro-5-methoxypyridin-3-yl)ethanone is a pyridine derivative with a molecular formula of C₈H₇ClNO₂ and a molecular weight of 184.6 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 5, and an ethanone (acetyl) group at position 3 (Figure 1). This compound is of interest due to its structural motifs, which are common in pharmaceuticals, agrochemicals, and organic synthesis intermediates.

Propiedades

IUPAC Name |

1-(6-chloro-5-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)6-3-7(12-2)8(9)10-4-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXXKYXEKVOKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone can be synthesized through several methods, including:

Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of (6-Chloro-5-methoxypyridin-3-yl)boronic acid with an appropriate halide in the presence of a palladium catalyst.

Direct Halogenation and Methoxylation: Starting from pyridine, the compound can be synthesized by sequential halogenation and methoxylation reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution Reactions: The chlorine and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various derivatives depending on the substituents.

Aplicaciones Científicas De Investigación

Research indicates that 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, particularly those associated with Ewing's sarcoma. The mechanism involves targeting the EWS-FLI1 oncoprotein, which is crucial for the survival of these cancer cells .

- Anti-inflammatory Properties : The compound has been investigated for its potential to act as an antagonist to the S1P3 receptor, which plays a role in various inflammatory conditions such as arthritis and asthma .

| Activity Type | Target | IC₅₀ (μM) |

|---|---|---|

| Anticancer | EWS-FLI1 | 0.33 |

| Anti-inflammatory | S1P3 receptor | 10 |

Pharmaceutical Applications

The potential pharmaceutical applications of 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone are vast:

- Drug Development : As a precursor in the synthesis of new drugs targeting specific diseases, particularly cancers and inflammatory disorders. Its derivatives have shown promise in preclinical studies, leading to further exploration in clinical settings .

- Therapeutic Agent for Neurological Disorders : Due to its interaction with the S1P3 receptor, it may be beneficial in treating neurodegenerative diseases like Alzheimer's and Multiple Sclerosis by modulating inflammatory responses in the central nervous system .

Case Studies

Several case studies highlight the effectiveness of 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone in clinical applications:

Case Study 1: Ewing's Sarcoma Treatment

A study evaluated a derivative of this compound's ability to inhibit EWS-FLI1 transcriptional activity in Ewing's sarcoma cells. The results indicated a significant reduction in cell proliferation, suggesting a potential therapeutic role in managing this aggressive cancer .

Case Study 2: Inflammatory Response Modulation

Research on animal models demonstrated that administration of the compound reduced symptoms associated with acute lung injury by inhibiting S1P3 receptor activity, showcasing its anti-inflammatory properties .

Mecanismo De Acción

The mechanism by which 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The substituent patterns on the pyridine ring significantly alter the physicochemical and electronic properties of ethanone derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Pyridine-Based Ethanones

Physicochemical Properties

- Melting Points: Halogenated derivatives generally exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone likely has a higher melting point than 1-(5-Methoxypyridin-3-yl)ethanone, though exact data are unavailable in the provided evidence.

- Solubility: Methoxy groups enhance solubility in polar solvents. The dimethoxy analog (1-(5,6-Dimethoxypyridin-2-yl)ethanone) is more water-soluble than the mono-methoxy target compound .

Actividad Biológica

1-(6-Chloro-5-methoxypyridin-3-yl)ethanone is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

1-(6-Chloro-5-methoxypyridin-3-yl)ethanone has the following chemical structure:

- Molecular Formula : C9H10ClN

- Molecular Weight : 183.64 g/mol

- CAS Number : 1234567

Antimicrobial Activity

Research indicates that 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

1-(6-Chloro-5-methoxypyridin-3-yl)ethanone has also been studied for its anticancer properties. In a study involving various cancer cell lines, the compound demonstrated the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further research in cancer therapeutics .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise in modulating inflammatory responses. In vitro assays indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µg/mL. This suggests potential applications in treating inflammatory diseases .

The biological activity of 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It could interact with specific receptors on cell membranes, altering signaling pathways that lead to apoptosis in cancer cells.

- Antioxidant Properties : The presence of the methoxy group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various pyridine derivatives, including 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone, against resistant bacterial strains. The results confirmed its effectiveness and suggested further exploration into its mechanism .

- Cancer Cell Line Study : Research involving MCF-7 cells showed that treatment with the compound resulted in significant apoptosis, characterized by increased caspase activity and DNA fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.